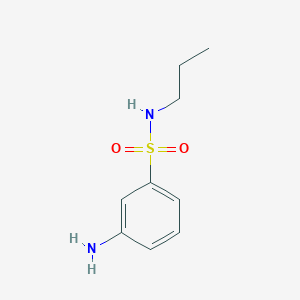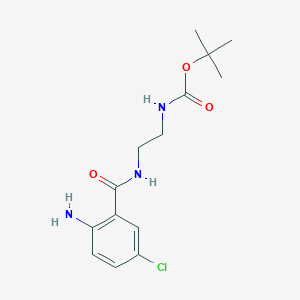
2,4-Dibromo-1-iodo-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-iodo-3,5-dimethylbenzene is an organic compound with the molecular formula C8H7Br2I It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms, the hydrogen atom at position 1 is replaced by an iodine atom, and the hydrogen atoms at positions 3 and 5 are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-iodo-3,5-dimethylbenzene typically involves a multi-step process starting from a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction. The process can be summarized as follows:
Bromination: The starting material, such as 1,3-dimethylbenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce bromine atoms at the desired positions.
Iodination: The brominated intermediate is then subjected to iodination using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) to replace a hydrogen atom with an iodine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-iodo-3,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
2,4-Dibromo-1-iodo-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-iodo-3,5-dimethylbenzene depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine and iodine atoms can act as electrophiles, facilitating the substitution of other groups on the aromatic ring.
Hydrophobic Interactions: The methyl groups can enhance the hydrophobicity of the compound, influencing its interactions with biological membranes and proteins.
Comparison with Similar Compounds
2,4-Dibromo-1-iodo-3,5-dimethylbenzene can be compared with other similar compounds, such as:
2,4-Dibromo-1-chloro-3,5-dimethylbenzene: Similar structure but with a chlorine atom instead of iodine.
2,4-Dibromo-1-fluoro-3,5-dimethylbenzene: Similar structure but with a fluorine atom instead of iodine.
2,4-Dibromo-1-nitro-3,5-dimethylbenzene: Similar structure but with a nitro group instead of iodine.
The uniqueness of this compound lies in the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H7Br2I |
|---|---|
Molecular Weight |
389.85 g/mol |
IUPAC Name |
2,4-dibromo-1-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2I/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,1-2H3 |
InChI Key |
QGXGYNBKVBUCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



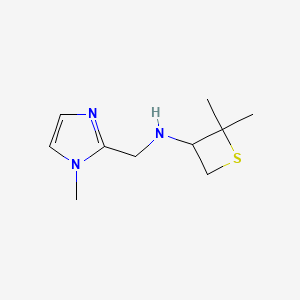
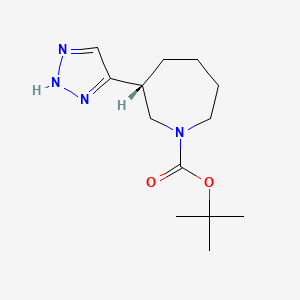
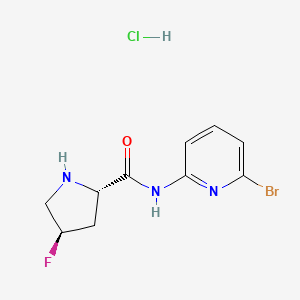

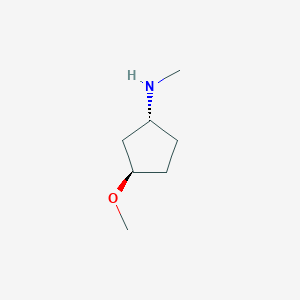
![4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12993620.png)
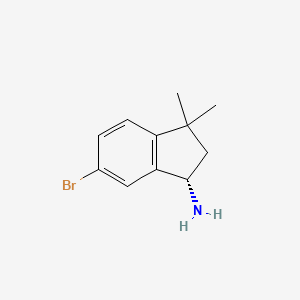
![tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12993633.png)

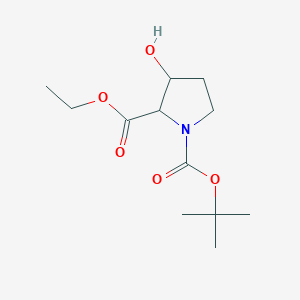
![N-(2-(2-(2-(2-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12993646.png)
